3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core with a 4-methoxybenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols
Biological Activity
3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that belongs to the pyrimidoindole class, characterized by its unique structural features and potential therapeutic applications. This compound has garnered attention for its biological activities , particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N2O, and it features a methoxybenzyl substituent at the 3-position of the pyrimido[5,4-b]indole framework. This unique substitution pattern is believed to contribute to its distinct biological properties.
Property | Value |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 284.32 g/mol |
CAS Number | 1189940-29-1 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that it can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, related compounds in the pyrimidoindole series have shown inhibitory effects on cyclin-dependent kinases (CDKs) and other protein kinases associated with tumor growth and metastasis .
Case Study: Inhibition of Kinases
A study highlighted the kinase inhibition properties of pyrimidoindole derivatives, showing that certain modifications could enhance their potency against specific kinases such as DYRK1A and CK1δ/ε. The IC50 values for these compounds ranged from micromolar to submicromolar concentrations, indicating promising anticancer activity .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate its mechanisms of action and efficacy .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. It may modulate kinase activity, leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth through interference with essential cellular processes .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common reagents include methoxybenzyl chloride and various catalysts to optimize yield and purity .
Related Compounds
Several derivatives of this compound have been synthesized and evaluated for their biological activities:
Compound Name | Structure | Notable Features |
---|---|---|
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | Structure | Exhibits similar biological activities |
5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | Structure | Contains additional methyl group; varied properties |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-13-8-6-12(7-9-13)10-21-11-19-16-14-4-2-3-5-15(14)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCHEPHAVVNOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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